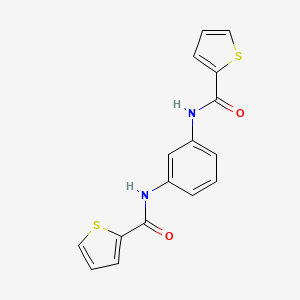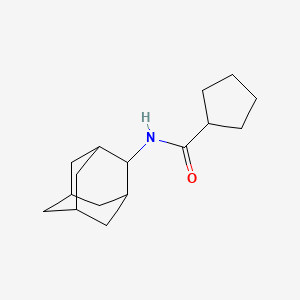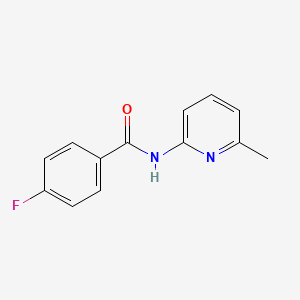![molecular formula C20H21N3O2 B5716096 N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)
N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide, also known as TBOA, is a chemical compound that has been widely studied in the field of neuroscience. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft.
作用機序
N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide inhibits glutamate transporters by binding to the substrate binding site and blocking the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on synaptic function. N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been shown to enhance synaptic transmission and improve learning and memory in animal models, but it can also lead to excitotoxicity and neuronal damage if glutamate levels become too high.
Biochemical and Physiological Effects:
N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to enhance synaptic transmission, increase long-term potentiation, and improve learning and memory. However, it can also lead to excitotoxicity and neuronal damage if glutamate levels become too high. N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has also been shown to have anti-convulsant and neuroprotective effects in animal models of epilepsy and stroke.
実験室実験の利点と制限
N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a potent inhibitor of glutamate transporters and has been widely used in laboratory experiments to study the role of glutamate transporters in synaptic function and neurological disorders. However, N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has some limitations, including its non-specificity for glutamate transporters and its potential for excitotoxicity and neuronal damage if glutamate levels become too high.
将来の方向性
There are several future directions for research on N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One area of research is the development of more specific inhibitors of glutamate transporters that do not have the potential for excitotoxicity and neuronal damage. Another area of research is the study of the role of glutamate transporters in neurological disorders, including epilepsy, stroke, and Alzheimer's disease. Finally, the development of novel therapeutic agents that target glutamate transporters may have potential for the treatment of neurological disorders.
合成法
N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide can be synthesized using a multi-step process that involves the reaction of 4-tert-butylphenylhydrazine with ethyl 4-chloroacetoacetate to form 4-tert-butylphenylhydrazinecarboxylate. This intermediate is then reacted with 2-bromo-5-(4-tert-butylphenyl)-1,3,4-oxadiazole to form N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide.
科学的研究の応用
N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been extensively studied in the field of neuroscience due to its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its removal from the synaptic cleft is essential for maintaining proper synaptic function. Glutamate transporters are responsible for the removal of glutamate, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
特性
IUPAC Name |
N-[4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(24)21-17-11-7-15(8-12-17)19-23-22-18(25-19)14-5-9-16(10-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFGQCSQQZMCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)


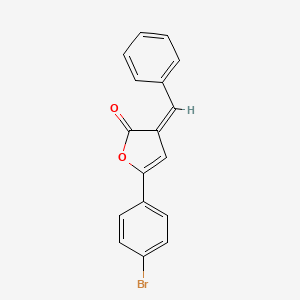
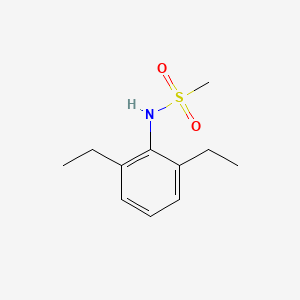
![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)

